molecular formula C18H16ClFN2O2 B6119817 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide

1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide

Cat. No. B6119817
M. Wt: 346.8 g/mol
InChI Key: WCBKJWMRGQRKHJ-UHFFFAOYSA-N
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Description

1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide, also known as BCFP, is a synthetic compound that belongs to the class of proline-based inhibitors. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzyme's activity. 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been shown to be a reversible inhibitor, meaning that it can bind and unbind from the enzyme's active site.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and interleukin-1β converting enzyme (ICE). 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has also been shown to have anti-inflammatory effects in vivo, reducing inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide in lab experiments is its specificity for certain enzymes. 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been shown to selectively inhibit the activity of certain enzymes, making it useful for studying the role of these enzymes in various physiological processes. However, one limitation of using 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide. One direction is to further study its potential use in the treatment of inflammatory diseases. Another direction is to investigate its potential use as a tool for studying the role of specific enzymes in various physiological processes. Additionally, further research is needed to optimize the synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide and improve its solubility in water.

Synthesis Methods

The synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form 3-chloro-4-fluorobenzoyl chloride. This intermediate is then reacted with proline to form 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide. The yield of this reaction is typically around 50%, with a purity of over 95%.

Scientific Research Applications

1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various physiological processes. 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

1-benzoyl-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-14-11-13(8-9-15(14)20)21-17(23)16-7-4-10-22(16)18(24)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16H,4,7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBKJWMRGQRKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-(phenylcarbonyl)prolinamide

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